molecular formula C17H14BrNO3 B4393774 N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4393774
M. Wt: 360.2 g/mol
InChI Key: KRWIUTUZNALXJK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a brominated phenyl group and an isochromene carboxamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a methylphenyl precursor, followed by the formation of the isochromene ring and subsequent carboxamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the brominated phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isochromene ring, potentially yielding alcohol derivatives.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study the effects of brominated phenyl groups on biological systems, including enzyme interactions and cellular responses.

Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group and isochromene ring structure allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide

Comparison: Compared to similar compounds, N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide features an isochromene ring, which provides additional sites for chemical modification and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-10-6-7-14(13(18)8-10)19-16(20)15-9-11-4-2-3-5-12(11)17(21)22-15/h2-8,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWIUTUZNALXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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